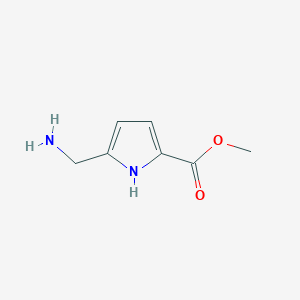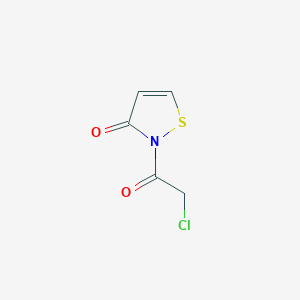
2-Naphthyl 3-piperidinyl ether
Descripción general
Descripción
2-Naphthyl 3-piperidinyl ether is a chemical compound with the molecular formula C15H17NO . It has a molecular weight of 227.30 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Molecular Structure Analysis
The molecular structure of 2-Naphthyl 3-piperidinyl ether is based on the molecular formula C15H17NO . More detailed structural information may be available in specialized chemical databases or literature.Chemical Reactions Analysis
Ethers, such as 2-Naphthyl 3-piperidinyl ether, are known to undergo reactions like cleavage of the C–O bond by using strong acids . The mechanism of these reactions can be either SN2, SN1, or E1, depending on the conditions .Aplicaciones Científicas De Investigación
Medicine
2-Naphthyl 3-piperidinyl ether, due to its piperidine structure, may have potential applications in medicine. Piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . The compound could be explored for these therapeutic applications.
Agriculture
In agriculture, compounds like 2-Naphthyl 3-piperidinyl ether could be used in the development of nanopesticides. Nanotechnology in agriculture aims to increase the efficiency of pesticides, reduce dosage, and minimize resistance . The piperidine moiety might contribute to the synthesis of more effective pest control agents.
Material Science
The naphthyl group in 2-Naphthyl 3-piperidinyl ether suggests potential applications in material science, particularly in organic electronics such as OLEDs and OPVs. Naphthyl-substituted compounds are recognized as excellent hole transport materials . This compound could be investigated for its electronic properties and suitability in thin-film applications.
Environmental Science
In environmental science, 2-Naphthyl 3-piperidinyl ether could be part of the synthesis of conjugated polymers for visible-light-driven photocatalysis. Such applications include water splitting, CO2 reduction, organic transformation, and degradation of organic dyes . The compound’s structure might influence the physicochemical properties and photocatalytic activities of these polymers.
Analytical Chemistry
The ether could be utilized in analytical chemistry for the synthesis of various piperidine derivatives. These derivatives are important in the development of fast and cost-effective methods for the synthesis of biologically active compounds, which are crucial in pharmaceutical analysis .
Pharmacology
Given the importance of piperidine derivatives in pharmacology, 2-Naphthyl 3-piperidinyl ether may serve as a precursor for the synthesis of drugs. Its derivatives could be present in pharmaceuticals and alkaloids, playing a significant role in drug design .
Biotechnology
In biotechnology, this compound could be used for proteomics research, potentially aiding in the study of protein structures and functions . Its role in the synthesis of biochemicals could be pivotal for various research applications.
Industrial Processes
Lastly, 2-Naphthyl 3-piperidinyl ether might find applications in industrial processes, particularly in the synthesis of ethers through reactions like the Williamson synthesis . Its structural components could be valuable in creating new industrial compounds.
Safety and Hazards
Mecanismo De Acción
Target of Action
Piperidine derivatives are utilized in different therapeutic applications. They have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant properties .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its structure. Some piperidine derivatives have been found to act as free radical scavengers .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can also vary greatly. For example, some piperidine derivatives have been found to exhibit antioxidant action by hindering or suppressing free radicals .
Result of Action
The molecular and cellular effects of piperidine derivatives can vary greatly. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Propiedades
IUPAC Name |
3-naphthalen-2-yloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-5-13-10-14(8-7-12(13)4-1)17-15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAHCPYVSZXOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663043 | |
| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946726-09-6 | |
| Record name | 3-(2-Naphthalenyloxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)







![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)




